REACTION_SMILES
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[CH3:14][CH2:15][OH:16].[ClH:13].[O:1]=[C:2]1[CH2:3][c:4]2[c:5]([n:6][cH:7][cH:8][c:9]2[C:10]#[N:11])[NH:12]1>>[ClH:13].[O:1]=[C:2]1[CH2:3][c:4]2[c:5]([n:6][cH:7][cH:8][c:9]2[CH2:10][NH2:11])[NH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccnc2c1CC(=O)N2
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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NCc1ccnc2c1CC(=O)N2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |